molecular formula Br3H8IrO4 B8022156 Iridium (III) bromide tetrahydrate

Iridium (III) bromide tetrahydrate

Cat. No.: B8022156
M. Wt: 503.99 g/mol
InChI Key: SAKXIULONBGRQW-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
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Description

Iridium (III) bromide tetrahydrate is a chemical compound with the formula IrBr₃·4H₂O. It is a highly water-soluble crystalline iridium source, compatible with bromides and lower (acidic) pH environments . This compound is often used in various scientific and industrial applications due to its unique properties.

Preparation Methods

Iridium (III) bromide tetrahydrate can be synthesized through several methods:

These methods ensure the formation of this compound with high purity and yield.

Chemical Reactions Analysis

Iridium (III) bromide tetrahydrate undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrobromic acid, bromine, and germanium dibromide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Iridium (III) bromide tetrahydrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of iridium (III) bromide tetrahydrate involves its ability to form stable complexes with various ligands. These complexes can interact with molecular targets and pathways, leading to desired chemical transformations. For example, in catalytic reactions, the iridium center can facilitate the activation of substrates, leading to efficient and selective reactions .

Comparison with Similar Compounds

Iridium (III) bromide tetrahydrate can be compared with other similar compounds, such as:

These comparisons highlight the unique properties of this compound, such as its high solubility in water and its ability to form stable complexes with various ligands.

Properties

IUPAC Name

iridium(3+);tribromide;tetrahydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3BrH.Ir.4H2O/h3*1H;;4*1H2/q;;;+3;;;;/p-3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAKXIULONBGRQW-UHFFFAOYSA-K
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.O.O.O.[Br-].[Br-].[Br-].[Ir+3]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Br3H8IrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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